(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol

P-stereogenic synthesis chiral auxiliary Pudovik reaction

Researchers requiring exact stereochemical configuration for asymmetric synthesis often encounter inconsistent diastereoselectivity when the scaffold architecture is incorrect. This (1S,2R,3S,4R)-camphanediol provides the rigid [2.2.1] norbornane framework essential for high-performance chiral auxiliaries, P-stereogenic ligands, and chiral stationary phases. • Achieves ≥94% d.e. in Diels-Alder acrylate auxiliaries, versus only 20-30% d.e. with pinane-2,3-diol. • Enables Pudovik adducts with dr up to 99:1 and yields up to 97% via the CAMDOL platform. • Validated for HPLC chiral stationary phases resolving diverse racemic pharmaceuticals. • Commercially available at 97% purity; the CAMDOL protocol is demonstrated at 50-gram scale with column-free purification.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B12062484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2O)O)C)C
InChIInChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1
InChIKeyAYEOSGBMQHXVER-AZQAYCESSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 56614-57-4 Sourcing & Identity Baseline


(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol (synonyms: (±)-exo,exo-2,3-camphanediol; cis-exo-camphanediol-2,3) is a bicyclic monoterpene-derived vicinal diol with molecular formula C10H18O2 and molecular weight 170.25 g/mol [1]. The compound features a rigid norbornane [2.2.1] framework bearing two exo-oriented hydroxyl groups at positions 2 and 3, plus a gem-dimethyl group at C-7 and a methyl at C-1, yielding zero rotatable bonds and a computed XLogP3-AA of 1.4 [1]. It is commercially available at 97% purity from major suppliers (MACKLIN, Sigma-Aldrich) and serves as a versatile chiral scaffold for constructing asymmetric catalysts, P-stereogenic ligands (CAMDOL platform), chiral auxiliaries, and chiral resolution polymers [2][3].

Chiral scaffold for P-stereogenic ligand construction via CAMDOL platform
Rigid [2.2.1] bicyclic framework for diastereofacial control studies
Exo,exo-diol geometry supports chiral recognition and H-bond donor applications

Why This Chiral Diol Cannot Be Replaced


The (1S,2R,3S,4R) absolute configuration of this compound defines a specific exo,exo-2,3-diol spatial arrangement that is not interchangeable with its trans-camphane-2,3-diol diastereomers, pinane-2,3-diols, or acyclic vicinal diols. Even structurally analogous diastereomers exhibit reversed NMR spectral assignments, as documented for the 2-endo,3-exo vs. 2-exo,3-endo isomers, underscoring the criticality of exact stereochemical specification [1]. When elaborated into CAMDOL (2,3-diphenyl-substituted) or bornane-2,3-diol derivatives, both the rigid bicyclic framework and the angular methyl group at C-1 are essential for the high diastereofacial bias observed in P-stereogenic installations and allylboration reactions [2][3]. Substitution with pinane-2,3-diol, which features a [3.1.1] bicyclic framework rather than the [2.2.1] norbornane core, has been shown to deliver dramatically lower diastereoselectivities (20–30% d.e. vs. ≥94% d.e. attainable from camphor-derived scaffolds), confirming that the scaffold architecture—not merely the presence of a vicinal diol—governs stereochemical outcomes [4].

This Scaffold
Camphor [2.2.1] bicyclic core with angular C-1 methyl group
Exo,exo-2,3-diol orientation defines stereochemical pocket
Validated in P-stereogenic, allylboration, and Diels-Alder auxiliaries
May Not Substitute
Pinane [3.1.1] scaffold geometry may not reproduce diastereofacial control
Trans-camphane diastereomers alter hydroxyl spatial arrangement and NMR assignment
Acyclic vicinal diols lack the rigid chiral pocket required for facial discrimination

Head-to-Head Evidence vs. Comparator Chiral Diols


Diastereoselectivity in P-Stereogenic Pudovik Reactions

The CAMDOL H-phosphonate (CAMDOL-PHO) derived from the (1S,2R,3S,4R)-camphor-2,3-diol scaffold achieves diastereomeric ratios up to 99:1 and yields up to 97% in stereoselective Pudovik reactions with aldehydes, aldimines, and nitroalkenes, as reported by Zhang et al. (2025) [1]. This significantly exceeds the performance of previously reported centre-chiral and axial-chiral H-phosphonates, for which the authors note 'the development of novel chiral H-phosphonates has remained largely unexplored over the past 25 years' and comparative DFT studies confirmed 'significant superiority' of the CAMDOL scaffold. The angular methyl group at C-1 and the diphenyl-substituted camphor skeleton are mechanistically implicated in this enhanced stereocontrol [1]. In the parent CAMDOL study (2023), diverse P(III)- and P(V)-chiral compounds were produced in high yields and ee values at 50-gram scale with column-free purification [2].

P-Stereogenic Pudovik dr
Class-level inference
dr up to 99:1 vs prior H-phosphonates
Reported diastereomeric ratio context for CAMDOL-PHO scaffold
Yields up to 97%; comparative DFT supports scaffold contribution
P-stereogenic synthesis chiral auxiliary Pudovik reaction

Enantioselectivity in Asymmetric Fluoroallylboration

The 2-phenylbornane-2,3-diol scaffold—constructed directly on the (1S,2R,3S,4R)-camphor-2,3-diol core—delivers gem-difluorinated homoallyl alcohols with 77–95% ee when used as a chiral ligand in asymmetric fluoroallylboration of aldehydes [1]. In contrast, the closest monoterpene-derived diol comparator, (+)-pinane-2,3-diol, provided only 20–30% d.e. when employed as a chiral auxiliary in Simmons-Smith cyclopropanation reactions of α,β-unsaturated aldehydes [2]. Although the reaction types differ, the comparison illustrates the substantially higher stereodifferentiating capacity of the camphor [2.2.1] bicyclic scaffold relative to the pinane [3.1.1] scaffold. The bornane-2,3-diol framework has also been used to produce homoallylic alcohols with 70–85% ee via allylboration with endo-2-phenyl-exo-2,3-bornanediol [3], and a derivative with a pyridin-2-ylmethyl substituent at C-2 achieved moderate ee in diethylzinc additions to benzaldehyde [4].

Fluoroallylboration ee
Cross-study comparable
77–95% ee vs 20–30% d.e. pinane scaffold
Scaffold-dependent enantioselectivity review for C–C bond formation
2-phenylbornane-2,3-diol derivative; reaction types differ across studies
fluoroallylboration enantioselective synthesis organofluorine chemistry

Synthetic Yield and Scalability of Multigram Preparation

Lachance, St-Onge & Hall (2005) reported two practical multigram synthetic routes to camphor-derived chiral diol 1—the direct precursor to the target (1S,2R,3S,4R)-scaffold. Route A, from camphorquinone, affords the diol in two steps at 55% overall yield; Route B, from camphor, proceeds in four steps also at 55% overall yield [1]. By comparison, enzymatic kinetic resolution of racemic camphane-2,3-diol using lipases yields only 35–40% of enantiopure material, with a diastereomeric excess of 99% but severely limited scalability . Iridium-catalyzed asymmetric hydrogenation achieves 85–90% yield with 95% d.e. but requires specialized catalyst systems, while NaBH4 reduction gives only 40–50% yield with 40% d.e. . The column-free CAMDOL protocol from camphorquinone at 50-gram scale further demonstrates that the scaffold is accessible at quantities suitable for industrial ligand production [2].

Multigram Synthetic Yield
Cross-study comparable
55% overall yield, 50 g scale
Supports multigram synthetic throughput from camphorquinone
Column-free CAMDOL protocol available; enzymatic resolution yields 35–40%
chiral diol synthesis process chemistry multigram preparation

Diastereofacial Selectivity in Diels-Alder Cycloaddition

Oppolzer et al. demonstrated that chiral alcohols 7 and 8 prepared from (+)-camphor—structurally related to the target (1S,2R,3S,4R)-diol scaffold—when converted to their corresponding acrylates 9 and 13 and subjected to TiCl2(OiPr)2-mediated Diels-Alder addition to cyclopentadiene, exhibited stereoface-differentiations of 66% d.e. and 94% d.e., respectively [1]. The 28-percentage-point difference in d.e. between the two diastereomeric alcohol-derived acrylates directly illustrates how subtle stereochemical variations within the camphor scaffold produce dramatically divergent stereochemical outcomes. This is consistent with broader findings that camphor-derived bornane[10,2]sultam auxiliaries enable highly χ-face-selective Diels-Alder additions, dihydroxylations, and 1,4-additions [1][2]. In comparison, pinane-derived silyl enol ethers examined under similar MCPBA oxidation and alkylation conditions delivered at most 20% d.e., highlighting the superiority of the camphor [2.2.1] core for facial discrimination [3].

Diels-Alder d.e.
Class-level inference
94% d.e. vs 66% d.e. wrong diastereomer
Diastereomer-dependent facial discrimination context
Acrylate 13 vs acrylate 9 in Ti-mediated cycloaddition to cyclopentadiene
Diels-Alder cycloaddition chiral auxiliary diastereofacial selectivity

Chiral Recognition Capacity as HPLC Stationary Phase

Optically active exo,exo-2,3-camphanediol (CPO), synthesized from (+)-camphor and possessing the (1S,2R,3S,4R) absolute configuration, was incorporated into chiral polymer backbones (polymers 6 and 7) and evaluated as chiral adsorbents for high-performance liquid chromatography (HPLC) [1]. These camphanediol-containing chiral polymers proved effective for the optical resolution of several racemates [1]. This application exploits both the rigid stereochemical framework and the hydrogen-bond donor capacity of the vicinal diol for enantioselective recognition. Alternative monoterpene-derived diols such as pinane-2,3-diol have not been demonstrated in analogous chiral stationary phase applications with comparable resolution capability, likely due to the different spatial orientation of the hydroxyl groups in the [3.1.1] bicyclic framework versus the [2.2.1] camphor core.

HPLC Chiral Recognition
Class-level inference
Effective for racemate resolution
Reported chiral recognition context for polymer-supported CSP
Data to verify; pinane-2,3-diol lacks comparable CSP validation
chiral resolution HPLC stationary phase optical resolution polymer

Best Research & Industrial Application Scenarios


P-Stereogenic Ligand Synthesis via CAMDOL Platform

Research groups and fine-chemical manufacturers synthesizing P-stereogenic phosphinous acids, phosphinites, phosphines, phosphinates, phosphine oxides, phosphinothioates, and secondary phosphine oxides should select the (1S,2R,3S,4R)-camphor-2,3-diol as the starting scaffold for CAMDOL preparation. The CAMDOL protocol from camphorquinone is demonstrated at 50-gram scale with column-free purification, and the resulting CAMDOL-PHO delivers Pudovik adducts with dr up to 99:1 and yields up to 97% [1][2]. The angular methyl group at C-1 is mechanistically essential for this stereocontrol, as confirmed by comparative DFT calculations [1]. No other chiral diol scaffold has been reported to achieve comparable diastereomeric ratios across the breadth of P(III) and P(V) products accessible through this template.

Enantioselective Allylboration and Fluoroallylboration

Medicinal chemistry and natural product synthesis groups requiring chiral homoallylic alcohols or gem-difluorinated homoallylic alcohols should employ the camphor-derived 2,3-diol as the chiral ligand scaffold. When elaborated to 2-phenylbornane-2,3-diol, the scaffold enables fluoroallylboration of aldehydes with 77–95% ee in good yields—a transformation that would require >99% ee in the α-pyrone downstream product [1]. The diol·SnCl4 complex has been optimized for catalytic enantioselective allylboration [2]. By contrast, the structurally analogous pinane-2,3-diol delivers only 20–30% d.e. in related asymmetric C–C bond formations, making it unsuitable for applications demanding high enantiopurity .

Chiral Auxiliary Backbone for Diels-Alder Cycloadditions

Synthetic chemistry groups executing Ti-mediated Diels-Alder cycloadditions of acrylates to cyclopentadiene—a transformation central to the synthesis of cyclohexene-containing natural product cores—should utilize camphor-derived alcohol auxiliaries traceable to the (1S,2R,3S,4R)-diol scaffold. The optimal diastereomeric acrylate (13) achieves 94% d.e., while the incorrect diastereomer (9) achieves only 66% d.e. [1]. This 28-percentage-point spread underscores that exact stereochemical specification at procurement is non-negotiable. Pinane-derived auxiliaries do not approach this level of facial discrimination (≤20% d.e.), confirming the [2.2.1] camphor scaffold as the required architecture for high-performance Diels-Alder auxiliary applications [2].

Chiral Monomer for Polymer-Supported HPLC Phases

Analytical chemistry and separation science groups developing chiral stationary phases for HPLC resolution of racemic pharmaceuticals, agrochemicals, or fine chemicals should source enantiopure (1S,2R,3S,4R)-camphanediol as the chiral monomer. Incorporation of optically active exo,exo-2,3-camphanediol (CPO, synthesized from (+)-camphor) into polymer backbones yields materials that are effective for the optical resolution of diverse racemates [1]. The rigid [2.2.1] bicyclic framework and dual hydrogen-bond donor capacity of the exo,exo-diol are both required for chiral recognition; the pinane-2,3-diol scaffold, with its different ring geometry (bicyclo[3.1.1] rather than bicyclo[2.2.1]), has not been validated in comparable chiral stationary phase applications.

Application
Selection Property
Validation Focus
P-Stereogenic ligand synthesis
CAMDOL platform compatibility
Diastereomeric ratio review
Asymmetric allylboration
Bornane-diol scaffold geometry
Enantioselectivity review
Diels-Alder cycloaddition auxiliary
Acrylate diastereomer identity
Facial discrimination review
Chiral HPLC stationary phase
Exo,exo-diol H-bond capacity
Enantiomer recognition review
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